molecular formula C7H7N3O B1265735 1-Azido-4-methoxybenzene CAS No. 2101-87-3

1-Azido-4-methoxybenzene

Cat. No.: B1265735
CAS No.: 2101-87-3
M. Wt: 149.15 g/mol
InChI Key: PPKDSHDYUBDVKL-UHFFFAOYSA-N
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Description

Scientific Research Applications

1-Azido-4-methoxybenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocycles, including triazoles and tetrazoles.

    Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its reactivity and ability to form stable products.

Preparation Methods

1-Azido-4-methoxybenzene can be synthesized through several methods. One common synthetic route involves the diazotization of 4-methoxyaniline followed by azidation. The reaction conditions typically include:

    Diazotization: 4-methoxyaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Azidation: The diazonium salt is then reacted with sodium azide (NaN3) to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Azido-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different substituted products.

    Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with alkynes to form triazoles, which are valuable in medicinal chemistry.

    Thermal Decomposition: Upon heating, this compound can decompose, releasing nitrogen gas and forming reactive intermediates.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as copper(I) iodide (CuI).

Mechanism of Action

The mechanism of action of 1-azido-4-methoxybenzene involves the reactivity of the azido group. Upon activation (e.g., by heat or light), the azido group can release nitrogen gas, forming a highly reactive nitrene intermediate. This intermediate can insert into C-H or N-H bonds, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.

Comparison with Similar Compounds

1-Azido-4-methoxybenzene can be compared with other azido-substituted benzene derivatives, such as:

    1-Azido-4-chlorobenzene: Similar in structure but with a chlorine atom instead of a methoxy group, leading to different reactivity and applications.

    1-Azido-4-fluorobenzene: Contains a fluorine atom, which affects its electronic properties and reactivity.

    1-Azido-4-bromobenzene:

The uniqueness of this compound lies in the presence of the methoxy group, which can influence its electronic properties and reactivity, making it suitable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

1-azido-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-4-2-6(3-5-7)9-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKDSHDYUBDVKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175217
Record name Benzene, 1-azido-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101-87-3
Record name 4-Methoxyphenyl azide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-azido-4-methoxy-
Source ChemIDplus
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Record name Benzene, 1-azido-4-methoxy-
Source EPA DSSTox
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Record name 1-azido-4-methoxybenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-Azido-4-methoxybenzene in the research presented?

A1: The paper highlights the synthesis of this compound through a nucleophilic substitution reaction. The researchers demonstrate that their novel copper(I) catalyst, supported on a weakly acidic polyacrylate resin, effectively catalyzes the substitution of the iodide group in 4-iodoanisole with an azide group (-N3), resulting in the formation of this compound []. This compound then serves as a versatile precursor for further click chemistry reactions, specifically azide-alkyne cycloadditions, to synthesize diverse 1,2,3-triazole derivatives.

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